Divergent Cytotoxicity Profile: 6-Hydroxycoumurrayin is Non-Cytotoxic Compared to Active Analogs
6-Hydroxycoumurrayin (Compound 4) was found to be completely inactive in an in vitro cytotoxicity assay against a panel of five human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, and SW-480), with an IC50 value >40 µM. In the same assay, the structurally related prenylated coumarin, 4'-O-isobutyroylpeguangxienin (Compound 2), exhibited potent cytotoxic activity with IC50 values ranging from 15.9 to 23.2 µM [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 > 40 µM (inactive) |
| Comparator Or Baseline | 4'-O-isobutyroylpeguangxienin (IC50 = 15.9–23.2 µM) |
| Quantified Difference | >1.7-fold difference in potency (Target inactive, Comparator active) |
| Conditions | MTS assay, five human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, SW-480), 48 h treatment |
Why This Matters
This data is critical for researchers requiring a non-cytotoxic coumarin scaffold, ensuring that observed biological effects are not confounded by intrinsic cytotoxicity.
- [1] Li XM, Jiang XJ, Yang K, Wang LX, Wang F, Wen SZ. Prenylated Coumarins from Heracleum stenopterum, Peucedanum praeruptorum, Clausena lansium, and Murraya paniculata. Natural Products and Bioprospecting. 2016;6(5):233-237. doi:10.1007/s13659-016-0107-5 View Source
